Calcitriol impurity C [EP impurity]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an impurity of calcitriol, the active form of vitamin D3, which plays a crucial role in calcium and phosphorus homeostasis in the body . The chemical name of calcitriol impurity C is (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione .
Preparation Methods
The synthesis of calcitriol impurity C involves multiple steps, starting from pre-calcitriol. The synthetic route typically includes the formation of a triazoline adduct through a cycloaddition reaction. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct stereochemistry and yield of the desired impurity . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale-up and purity.
Chemical Reactions Analysis
Calcitriol impurity C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Calcitriol impurity C is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmaceutical Research: It is used as a reference standard for the identification and quantification of impurities in calcitriol formulations.
Analytical Method Development: It aids in the development and validation of analytical methods for quality control and regulatory compliance.
Biological Studies: It is used in studies to understand the metabolism and pharmacokinetics of calcitriol and its impurities.
Industrial Applications: It is utilized in the production and quality assurance of vitamin D3 supplements and related products.
Mechanism of Action
The mechanism of action of calcitriol impurity C is closely related to that of calcitriol. Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphorus homeostasis. The interaction between calcitriol and VDR affects the transcription of genes with vitamin D-responsive elements (VDREs) in their promoter regions . Additionally, calcitriol can trigger rapid non-genomic responses through membrane-associated VDRs and other proteins .
Comparison with Similar Compounds
Calcitriol impurity C can be compared with other calcitriol-related impurities, such as:
Calcitriol EP Impurity A: Another impurity of calcitriol with a different chemical structure.
Calcitriol EP Impurity B: Similar to impurity A, but with distinct stereochemistry and functional groups.
Methylene Calcitriol: A derivative of calcitriol with a methylene group substitution.
Calcitriol impurity C is unique due to its specific triazoline adduct structure, which distinguishes it from other impurities and derivatives of calcitriol.
Properties
Molecular Formula |
C35H49N3O5 |
---|---|
Molecular Weight |
591.8 g/mol |
IUPAC Name |
(10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |
InChI |
InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29?,30?,31+,35-/m1/s1 |
InChI Key |
AYDPRRXRNSGAGP-SOWNFDNZSA-N |
Isomeric SMILES |
CC1=C(C[C@H](C[C@@H]1O)O)C2C=C3[C@@H]4CC[C@@H]([C@]4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O |
Canonical SMILES |
CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.